molecular formula C16H13F3N2O2 B12634981 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Katalognummer: B12634981
Molekulargewicht: 322.28 g/mol
InChI-Schlüssel: KBGLTSFNAOPVIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with an indazole moiety

Vorbereitungsmethoden

The synthesis of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial step often includes the preparation of the indazole ring, followed by its attachment to the benzenediol core. Common synthetic routes may involve:

    Cyclization reactions: to form the indazole ring.

    Substitution reactions: to introduce the trifluoromethyl and ethyl groups.

    Coupling reactions: to attach the indazole moiety to the benzenediol core.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to quinones.

    Reduction: The compound can be reduced under specific conditions to modify the indazole ring or the benzenediol core.

    Substitution: The trifluoromethyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the indazole ring can interact with various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- include:

The uniqueness of 1,3-Benzenediol, 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H13F3N2O2

Molekulargewicht

322.28 g/mol

IUPAC-Name

4-[2-ethyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C16H13F3N2O2/c1-2-21-15(10-7-6-9(22)8-13(10)23)11-4-3-5-12(14(11)20-21)16(17,18)19/h3-8,22-23H,2H2,1H3

InChI-Schlüssel

KBGLTSFNAOPVIO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.